1-(3,5-Dimethylphenyl)-1H-Pyrrol-2,5-dion

Übersicht

Beschreibung

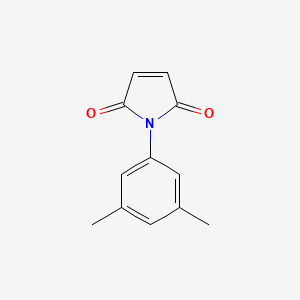

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives It is characterized by a pyrrole ring substituted with a 3,5-dimethylphenyl group at the 1-position and two carbonyl groups at the 2 and 5 positions

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

The primary target of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione is currently under investigation. Similar compounds have been found to interact withTyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune response and has been implicated in several immune-related disorders.

Mode of Action

It is hypothesized that the compound may interact with its target enzyme, potentially altering its function and leading to changes in downstream cellular processes .

Biochemical Pathways

Given the potential target of this compound, it may influence pathways related to immune response and inflammation .

Result of Action

Similar compounds have shown potential in modulating immune response, suggesting that this compound may also have immunomodulatory effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with maleic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate imide, which subsequently cyclizes to form the desired pyrrole-2,5-dione structure.

Industrial Production Methods: Industrial production of 1-(3,5-dimethylphenyl)-1H-pyrrole-2,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of substituted phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione: can be compared with other pyrrole derivatives such as:

Uniqueness:

- The presence of the 3,5-dimethylphenyl group imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions with other molecules. This makes 1-(3,5-dimethylphenyl)-1H-pyrrole-2,5-dione distinct from other similar compounds and valuable for specific applications in research and industry.

Biologische Aktivität

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione, a derivative of pyrrole-2,5-dione, has garnered attention due to its diverse biological activities. Pyrrole compounds are known for their pharmacological potential, including anti-inflammatory, antimicrobial, anticancer, and other therapeutic effects. This article reviews the biological activity of this specific compound by analyzing recent research findings and case studies.

Chemical Structure and Properties

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione has the molecular formula and is characterized by a pyrrole ring with a dimethyl-substituted phenyl group. The presence of electron-donating groups like methyl enhances the compound's reactivity and biological interactions.

Anti-inflammatory Activity

Research indicates that pyrrole-2,5-dione derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from this class have been shown to inhibit the production of pro-inflammatory cytokines in activated immune cells. A study demonstrated that specific derivatives effectively reduced lipopolysaccharide (LPS)-induced PGE2 production in RAW 264.7 macrophage cells, indicating potential applications in treating inflammatory diseases .

Antimicrobial Activity

Pyrrole derivatives have also been investigated for their antimicrobial properties. Natural derivatives such as aquabamycins have shown effectiveness against various bacterial strains. The activity of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione against specific pathogens remains to be fully elucidated; however, structural similarities with known antimicrobial agents suggest promising potential .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been noted in several studies. For example, derivatives of pyrrole-2,5-dione have been synthesized and tested for their effects on various cancer cell lines. One study highlighted that modifications in the side groups significantly influenced the antiproliferative activity against colon cancer cells . The mechanisms may involve interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to enhanced antitumor effects .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of pro-inflammatory cytokines in macrophages | In vitro assays with LPS stimulation |

| Study 2 | Anticancer activity against colon cancer cell lines | Cell viability assays (GI50 values) |

| Study 3 | Interaction with lipid bilayers affecting membrane dynamics | Molecular docking and biophysical methods |

The biological activity of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione is thought to stem from its ability to interact with various biological targets:

- Inhibition of Enzymes : Compounds in this class have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways.

- Receptor Interactions : The ability to form stable complexes with growth factor receptors suggests a mechanism for anticancer activity through modulation of signaling pathways involved in cell growth and survival .

Eigenschaften

IUPAC Name |

1-(3,5-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECLZIRCLUPWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287950 | |

| Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65833-09-2 | |

| Record name | MLS002667608 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.